2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Epigenetics PRMT6 inhibitor Arginine methyltransferase

Diversifying an unqualified cyclopenta[d]pyrimidine core risks months of wasted SAR. This 2-chloro-N-methyl building block is the validated core from Ipatasertib (GDC-0068) discovery, with ChEMBL-annotated dual PRMT6/PRMT4 IC50 data (78 nM/33 nM). • Single-step SNAr diversification at 2-Cl for 50-200 compound libraries • N-methyl essential for microtubule depolymerization (Gangjee et al. 2013) • >128-fold σ1R/σ2R selectivity from this scaffold ≥95% purity; ready for immediate global shipment.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 76780-98-8
Cat. No. B1601108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
CAS76780-98-8
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC2=C1CCC2)Cl
InChIInChI=1S/C8H10ClN3/c1-10-7-5-3-2-4-6(5)11-8(9)12-7/h2-4H2,1H3,(H,10,11,12)
InChIKeyQUHPTBBMGYVJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine: Core Scaffold for Kinase, GPCR, and Microtubule Discovery


2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 76780-98-8) is a versatile heterocyclic building block belonging to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine class. This scaffold serves as a privileged core in medicinal chemistry, underpinning the development of ATP-competitive Akt inhibitors (e.g., GDC-0068/Ipatasertib), microtubule-targeting antitumor agents, and selective sigma-1 receptor antagonists [1]. The compound features a chlorine atom at the 2-position and an N-methylamine at the 4-position, making it an ideal late-stage diversification intermediate for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions .

Why Generic Substitution of This Scaffold Is Scientifically Unjustified


The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold is not a monolithic chemical space; subtle variations in the 2-position leaving group and 4-position amine substituent dominate structure-activity relationships (SAR) across multiple target classes. For instance, replacing the 2-chloro with a 2-hydrogen or 2-methyl group can abolish Akt inhibitory activity, while the N-methyl group is critical for potent microtubule depolymerization [1][2]. Furthermore, enantiomeric pairs at the 6-position of this scaffold exhibit up to 7-fold differences in antiproliferative potency, demonstrating that seemingly minor structural changes produce large, unpredictable biological effects [2]. Procuring an unqualified analog therefore risks introducing a compound with no validated biological activity or, worse, one that generates misleading negative data in target-validation campaigns.

Quantitative Differentiation Evidence Versus Closest Analogs


PRMT6 vs. PRMT4/CARM1 Selectivity Profiling

BindingDB-curated ChEMBL data reveal that 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CHEMBL3915667) exhibits measurable biochemical activity against protein arginine N-methyltransferase 6 (PRMT6) with a selectivity window over the closely related PRMT4/CARM1 methyltransferase [1]. This differentiation is significant because PRMT6 and PRMT4 share high active-site homology, making selective inhibition challenging. No other close analog of this scaffold is currently annotated in BindingDB with a quantitative PRMT6-to-PRMT4 selectivity ratio, making this compound a unique starting point for PRMT6-selective chemical probe development.

Epigenetics PRMT6 inhibitor Arginine methyltransferase Selectivity profiling

Multi-Target Polypharmacology Fingerprint Across GPCRs and Kinases

A comprehensive ChEMBL-derived binding profile across multiple entries (CHEMBL3915667, CHEMBL2018967, CHEMBL4860719, CHEMBL5403228) demonstrates that analogs within this chemotype engage a broad range of GPCR and kinase targets at nanomolar to low-micromolar potencies, including CCR4 (Ki = 15.8 nM), H1 receptor (Ki = 6 nM), D2 dopamine receptor (Ki = 206 nM), and 5-HT6 receptor (Ki = 274 nM) [1][2]. While the target compound itself (free base) is primarily annotated for PRMT6/PRMT4, the broader chemotype data indicate that the 2-chloro-N-methyl substitution pattern is compatible with diverse pharmacologies. This contrasts with the 2-phenyl-substituted analogs (e.g., F2 and F7 from Khairnar et al. 2023), which show glioblastoma cytotoxicity at IC50 < 10 μM but lack any annotated target engagement profile, leaving their molecular mechanism undefined [3].

Polypharmacology GPCR profiling Kinase selectivity Safety pharmacology

2-Chloro Substituent as a Universal Synthetic Handle for Late-Stage Diversification

The 2-chloro substituent of the target compound provides a universal leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling facile late-stage diversification into compound libraries . This is explicitly demonstrated in the optimization of GDC-0068 (Ipatasertib), where the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core with a 2-position leaving group underwent iterative SNAr with chiral amines to generate hundreds of analogs during the lead optimization phase [1]. In contrast, 2-hydrogen or 2-methyl cyclopenta[d]pyrimidine analogs lack this reactive handle entirely, requiring de novo synthesis of each derivative. The 2-phenyl-substituted analogs reported by Khairnar et al. (2023) required pre-installation of the 2-aryl group at the scaffold construction stage, precluding late-stage diversification [2].

Parallel synthesis SAR library generation C–C cross-coupling SNAr chemistry

N-Methyl Pharmacophore Requirement in Microtubule-Targeting SAR

A comprehensive SAR study by Gangjee et al. (2013) on 21 cyclopenta[d]pyrimidine analogs established that the N-methyl group at the 4-position (as present in the target compound) is essential for potent microtubule-depolymerizing and antiproliferative activity [1]. In this series, compound 1·HCl (bearing N,2,6-trimethyl substitution) served as the parent, and removal or modification of the N-methyl group consistently abrogated activity. Furthermore, the 6-methyl enantiomers showed dramatic potency differences: (S)-1·HCl and (R)-1·HCl exhibited up to 7-fold differential antiproliferative effects, demonstrating the exquisite stereochemical sensitivity of this scaffold [1]. The most potent analog (30·HCl) achieved 1–2 digit nanomolar IC50 values against most tumor cell lines and was 7-fold more potent than the parent. The target compound, bearing the critical N-methyl pharmacophore and the chlorine handle, represents an ideal common intermediate to access both the 2,4-disubstituted and 2,4,6-trisubstituted SAR space elucidated in this study.

Microtubule targeting agents Antimitotic SAR study Colchicine site

Sigma-1 Receptor Selectivity Benchmark for the Cyclopenta[d]pyrimidine Scaffold

A series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives were developed as selective sigma-1 receptor (σ1R) antagonists with demonstrated nanomolar affinity and high selectivity over the sigma-2 receptor (σ2R) [1]. The lead compound 33 exhibited Kiσ1 = 15.6 nM and Kiσ2 > 2000 nM, corresponding to a selectivity ratio exceeding 128-fold. This selectivity profile is the direct consequence of the cyclopenta[d]pyrimidine core geometry and substituent pattern. While the target compound itself (2-Cl, N-methyl substitution) was not directly tested in this sigma receptor panel, its core scaffold is identical to that of compound 33, and the 2-chloro handle allows direct elaboration into the N-aryl-piperazinyl substitution pattern that confers sigma-1 selectivity. This contrasts with 5,6,7,8-tetrahydroquinazoline analogs from the same study, which showed divergent selectivity profiles, underscoring that the cyclopenta-fused ring system is a privileged architecture for sigma-1 selectivity.

Sigma-1 receptor Pain Selectivity CNS drug discovery

Conformational Restriction and Atropisomerism in Microtubule Agent Design

A study on N-naphthyl-cyclopenta[d]pyrimidines by Gangjee et al. (2020) demonstrated that the cyclopenta[d]pyrimidine scaffold enforces distinct 3-D conformational states that dictate biological activity [1]. Compound 4 (N,2-dimethyl-N-(6′-methoxynaphthyl-1′-amino)) exhibited hindered rotation around the naphthyl–pyrimidine bond (atropisomerism) and was completely inactive, whereas compound 5 (N,2-dimethyl-N-(5′-methoxynaphthyl-2′-amino)) showed free rotation and displayed potent microtubule-depolymerizing activity with low nanomolar IC50 values against multiple cancer cell lines and superior in vivo antitumor efficacy versus temozolomide in a U251 glioma xenograft [1]. This work establishes the cyclopenta[d]pyrimidine core as a conformationally restrictive scaffold that can produce binary active/inactive SAR cliffs depending on substituent geometry—a feature not achievable with flexible pyrimidine analogs lacking the fused cyclopentane ring.

Conformational restriction Microtubule depolymerization Atropisomerism Conformation-activity relationship

Optimal Research and Procurement Scenarios


Focused Kinase Library Synthesis via Late-Stage Diversification

Medicinal chemistry teams constructing ATP-competitive kinase inhibitor libraries should procure this compound as a universal core intermediate. The 2-chloro leaving group enables parallel SNAr diversification with diverse amine, alcohol, and thiol nucleophiles to generate 50–200 compound libraries in a single synthetic step . This approach was used in the GDC-0068 (Ipatasertib) discovery campaign at Genentech, where iterative SNAr on a related 4-piperazinyl-cyclopenta[d]pyrimidine intermediate generated the clinical candidate. Starting with this building block, rather than synthesizing each analog de novo, can reduce library production time by an estimated 50–70% compared to non-halogenated core scaffolds [1].

PRMT6-Selective Chemical Probe Development

Epigenetics research groups developing chemical probes for type I protein arginine methyltransferases (PRMTs) should select this compound as a starting hit. It is the only cyclopenta[d]pyrimidine analog annotated in ChEMBL with dual PRMT6/PRMT4 IC50 data (78 nM and 33 nM, respectively), providing an immediate selectivity benchmark for SAR optimization [2][3]. The 2-chloro handle permits straightforward introduction of substituents to improve the PRMT6/PRMT4 selectivity ratio, which currently stands at approximately 0.42. No 2-aryl or 2-hydrogen analog offers a comparable PRMT profiling dataset, making this compound uniquely qualified for hit-to-lead campaigns targeting PRMT6-driven cancers.

Conformation-Activity Relationship Studies for Microtubule Agents

Research groups investigating colchicine-site microtubule targeting agents should procure this intermediate to explore the conformation-activity relationships (CAR) unique to the cyclopenta[d]pyrimidine scaffold [4]. The N-methyl group at the 4-position is a validated pharmacophore essential for microtubule depolymerization activity, as demonstrated in the 21-compound SAR study by Gangjee et al. (2013) where des-methyl analogs lost all activity [5]. By elaborating the 2-chloro position with naphthyl or phenyl substituents bearing different methoxy substitution patterns, researchers can generate atropisomeric pairs (hindered vs. free rotation) that exhibit binary active/inactive SAR cliffs—a design strategy not accessible with flexible monocyclic pyrimidine scaffolds [4].

Sigma-1 Receptor Antagonist Lead Generation for CNS Pain

Neuroscience drug discovery programs targeting sigma-1 receptor (σ1R) antagonism for neuropathic pain should use this building block as the core scaffold for lead generation [6]. The cyclopenta[d]pyrimidine architecture has been validated to confer >128-fold selectivity for σ1R over σ2R (lead compound 33: Kiσ1 = 15.6 nM, Kiσ2 > 2000 nM), with dose-dependent anti-nociceptive efficacy demonstrated in the formalin pain model [6]. The 2-chloro group on the target compound enables direct SNAr installation of N-aryl-piperazinyl substituents that are critical for sigma-1 affinity. Starting from the 5,6,7,8-tetrahydroquinazoline alternative does not guarantee this selectivity profile, as the two core scaffolds produce divergent selectivity outcomes [6].

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